molecular formula C20H34MgO4 B1593737 magnesium;4-cyclohexylbutanoate CAS No. 62669-64-1

magnesium;4-cyclohexylbutanoate

Cat. No.: B1593737
CAS No.: 62669-64-1
M. Wt: 362.8 g/mol
InChI Key: QSMVRMKSCBMQIF-UHFFFAOYSA-L
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Description

magnesium;4-cyclohexylbutanoate is a chemical compound with the molecular formula C₁₀H₁₈O₂·1/2Mg. It is commonly used in various fields such as medical, environmental, and industrial research. This compound appears as a white crystalline powder that is soluble in water and has a molecular weight of 358.03 g/mol.

Scientific Research Applications

magnesium;4-cyclohexylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its therapeutic properties and potential use in drug development.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of soluble salts like cyclohexanebutanoic acid, magnesium salt (2:1) typically involves the reaction of cyclohexanebutanoic acid with a magnesium source under controlled conditions. One common method is to add the acid to a magnesium-containing base or carbonate. The reaction is usually carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline salt .

Industrial Production Methods

In industrial settings, the production of cyclohexanebutanoic acid, magnesium salt (2:1) may involve large-scale reactions using similar principles. The process often includes the use of high-purity reactants and controlled environments to ensure the consistency and quality of the final product. The industrial methods may also incorporate additional purification steps to remove any impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

magnesium;4-cyclohexylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving cyclohexanebutanoic acid, magnesium salt (2:1) typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions may result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of cyclohexanebutanoic acid, magnesium salt (2:1) involves its interaction with specific molecular targets and pathways. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, signal transduction, and cellular metabolism. The compound may exert its effects by modulating these processes and influencing the activity of key enzymes and proteins .

Comparison with Similar Compounds

magnesium;4-cyclohexylbutanoate can be compared with other similar compounds, such as:

    Magnesium sulfate: Used as an electrolyte replenisher and in medical treatments.

    Magnesium chloride: Commonly used in industrial applications and as a dietary supplement.

    Magnesium citrate: Known for its use in medical and dietary applications.

The uniqueness of cyclohexanebutanoic acid, magnesium salt (2:1) lies in its specific chemical structure and properties, which make it suitable for specialized applications in research and industry.

Properties

IUPAC Name

magnesium;4-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O2.Mg/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMVRMKSCBMQIF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4441-63-8 (Parent)
Record name Cyclohexanebutanoic acid, magnesium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1069615
Record name Cyclohexanebutanoic acid, magnesium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62669-64-1
Record name Cyclohexanebutanoic acid, magnesium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutanoic acid, magnesium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanebutanoic acid, magnesium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium cyclohexanebutyrate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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